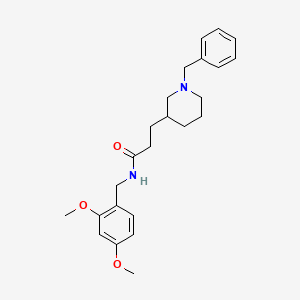
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, also known as BDMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. BDMP belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry.
Mecanismo De Acción
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide acts by binding to specific receptors in the central nervous system, including the mu-opioid receptor and the delta-opioid receptor. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain relief and mood regulation.
Biochemical and Physiological Effects:
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of inflammatory cytokines, the reduction of pain sensitivity, and the modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis process and limited availability can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, including the development of new synthetic methods to improve its yield and availability, the investigation of its potential as a treatment for specific neurological and inflammatory disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide use and to identify potential side effects.
In conclusion, 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide is a promising compound that has gained attention in the field of scientific research due to its potential applications in medicine. Its complex synthesis process and limited availability can make it difficult to obtain in large quantities, but its high potency and selectivity for specific receptors make it a valuable tool for laboratory experiments. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide involves several steps, including the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2,4-dimethoxybenzaldehyde, and finally, the reaction of the resulting compound with propanoyl chloride. The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide is a complex process that requires careful monitoring of reaction conditions and yields a high-quality product.
Aplicaciones Científicas De Investigación
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
Propiedades
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-22-12-11-21(23(15-22)29-2)16-25-24(27)13-10-20-9-6-14-26(18-20)17-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMAPUHHXRLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)